{[2-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}(2-methylpropyl)amine
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Overview
Description
{[2-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}(2-methylpropyl)amine is a complex organic compound that features a boronic ester group and a fluorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}(2-methylpropyl)amine typically involves multiple steps:
Formation of the Boronic Ester Group: The initial step often involves the reaction of 2-fluorophenylboronic acid with pinacol to form the boronic ester. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under reflux conditions.
Introduction of the Amine Group: The next step involves the alkylation of the boronic ester with 2-methylpropylamine. This can be achieved through a nucleophilic substitution reaction, where the amine displaces a leaving group on the boronic ester.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be used to modify the boronic ester group, potentially converting it to a boronic acid or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines or oxides, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In organic synthesis, {[2-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}(2-methylpropyl)amine is used as a building block for the construction of more complex molecules. Its boronic ester group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Biology and Medicine
The compound’s unique structure, featuring both a boronic ester and a fluorinated aromatic ring, makes it a candidate for drug development. Boronic esters are known for their ability to inhibit proteases, and fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.
Industry
In materials science, this compound can be used in the development of advanced materials such as polymers and electronic devices. Its boronic ester group allows for the formation of reversible covalent bonds, which can be exploited in self-healing materials and responsive polymers.
Mechanism of Action
The mechanism by which {[2-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}(2-methylpropyl)amine exerts its effects depends on its application. In medicinal chemistry, the boronic ester group can form reversible covalent bonds with biological targets, such as the active sites of enzymes. This interaction can inhibit enzyme activity, making the compound a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar cross-coupling reactions.
Fluorobenzene: A fluorinated aromatic compound that shares the fluorine substituent but lacks the boronic ester group.
N-Methylpropylamine: An amine similar to the alkylamine portion of the compound but without the aromatic and boronic ester functionalities.
Uniqueness
What sets {[2-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}(2-methylpropyl)amine apart is the combination of a boronic ester and a fluorinated aromatic ring within the same molecule. This unique structure provides a versatile platform for various chemical reactions and applications, making it a valuable compound in multiple fields of research and industry.
Properties
IUPAC Name |
N-[[2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BFNO2/c1-12(2)10-20-11-13-14(8-7-9-15(13)19)18-21-16(3,4)17(5,6)22-18/h7-9,12,20H,10-11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYAZEAKXYRPIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)CNCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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